Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate
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Overview
Description
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate is an organic compound with the molecular formula C21H31NO3 It is characterized by the presence of an ester functional group, a ketone group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate typically involves the esterification of 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoic acid.
Reduction: Formation of 8-hydroxy-8-[(4-pyrrolidinomthyl)phenyl]octanoate.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate involves its interaction with specific molecular targets. The ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The pyrrolidine ring may also contribute to its binding affinity with target proteins, influencing its overall biological activity.
Comparison with Similar Compounds
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate can be compared with similar compounds such as:
Ethyl 8-oxo-8-[(4-methylphenyl)octanoate: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]hexanoate: Shorter carbon chain, affecting its reactivity and applications.
Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]decanoate: Longer carbon chain, influencing its solubility and stability.
The presence of the pyrrolidine ring in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 8-oxo-8-[4-(pyrrolidin-1-ylmethyl)phenyl]octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)10-6-4-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-8-16-22/h11-14H,2-10,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCLAPLILMEXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642781 |
Source
|
Record name | Ethyl 8-oxo-8-{4-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-19-0 |
Source
|
Record name | Ethyl η-oxo-4-(1-pyrrolidinylmethyl)benzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-oxo-8-{4-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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